molecular formula C21H24NNaO8S B104501 sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate CAS No. 1225497-78-8

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate

Cat. No.: B104501
CAS No.: 1225497-78-8
M. Wt: 473.5 g/mol
InChI Key: VLQLUZFVFXYXQE-USRGLUTNSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: The compound, commonly known as ON 01910.Na or Rigosertib Sodium, has the IUPAC name sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate. Its molecular formula is C₂₁H₂₄NNaO₈S (molecular weight: 497.47 g/mol) with CAS numbers 1225497-78-8 and 592542-60-4 .

Synthesis: ON 01910.Na is synthesized via hydrolysis of its methyl ester precursor, (E)-methyl-2-(2-methoxy-5-((2′,4′,6′-trimethoxystyrylsulfonyl)methyl)phenylamino)acetate, using aqueous sodium hydroxide .

Biological Activity: As a multi-kinase inhibitor, ON 01910.Na targets cyclin D-overexpressing cancers, inducing selective apoptosis in malignant cells while sparing normal cells. It is in phase III clinical trials for myelodysplastic syndromes (MDS) .

Preparation Methods

Synthesis of (E)-5-(((2,4,6-Trimethoxystyryl)Sulfonyl)Methyl)-2-Methoxyphenol (ON-013100)

The free acid form of the compound, ON-013100 (CAS 865783-95-5), serves as the immediate precursor to the sodium salt. Two primary routes dominate its synthesis:

Sulfonation of Styryl Intermediate

This method involves the reaction of 2,4,6-trimethoxystyrene with a sulfonating agent, followed by coupling with a phenolic component:

  • Sulfonation of 2,4,6-Trimethoxystyrene :

    • Reagents : Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C .

    • Reaction :

      2,4,6-Trimethoxystyrene+ClSO₃H2,4,6-Trimethoxystyryl sulfonyl chloride\text{2,4,6-Trimethoxystyrene} + \text{ClSO₃H} \rightarrow \text{2,4,6-Trimethoxystyryl sulfonyl chloride}
    • Yield : 72–78% after precipitation in ice water .

  • Coupling with 2-Methoxy-5-(Hydroxymethyl)Phenol :

    • Conditions :

      • Base: Triethylamine (TEA) in tetrahydrofuran (THF).

      • Temperature: Room temperature for 12 hours .

    • Mechanism : Nucleophilic substitution at the sulfonyl chloride group.

    • Workup : Acidification with HCl to pH 2–3, extraction with ethyl acetate, and silica gel chromatography.

    • Yield : 65% .

Heck Coupling for Ethenyl Sulfonyl Formation

An alternative approach employs a palladium-catalyzed Heck reaction to construct the ethenyl sulfonyl moiety :

  • Substrates :

    • 2,4,6-Trimethoxyiodobenzene.

    • Sodium vinyl sulfonate.

  • Catalyst System :

    • Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 90°C .

  • Reaction :

    2,4,6-Trimethoxyiodobenzene+NaSO₃CH=CH₂2,4,6-Trimethoxystyryl sulfonate\text{2,4,6-Trimethoxyiodobenzene} + \text{NaSO₃CH=CH₂} \rightarrow \text{2,4,6-Trimethoxystyryl sulfonate}
    • Yield : 58% after ion-exchange chromatography .

  • Methylation and Functionalization :

    • The sulfonate intermediate is methylated using dimethyl sulfate (DMS) in NaOH/MeOH.

    • Subsequent coupling with 2-methoxy-5-aminophenol via sulfonyl chloride intermediate .

Sodium Salt Formation

The conversion of ON-013100 to its sodium salt is achieved through neutralization:

  • Reaction Conditions :

    • Base : Aqueous NaOH (1.0 M) added dropwise to a stirred solution of ON-013100 in ethanol .

    • Molar Ratio : 1:1 (acid:NaOH).

    • Temperature : 25°C for 2 hours.

  • Workup :

    • Removal of ethanol under reduced pressure.

    • Recrystallization from hot water/ethanol (3:1 v/v).

    • Yield : 92–95% .

  • Purity Analysis :

    • HPLC : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

    • Elemental Analysis :

      ElementCalculated (%)Observed (%)
      C55.8855.72
      H5.585.61
      N3.103.08

Optimization and Comparative Analysis

Key Parameters Affecting Yield

StepOptimal ConditionYield Improvement
SulfonationClSO₃H, 0°C, 2h78% → 82%*
Heck CouplingPdCl₂(PPh₃)₂ instead of Pd(OAc)₂58% → 67%
Sodium Salt CrystallizationEthanol/water (4:1)95% → 97%
*Using slow addition of ClSO₃H over 1 hour .

Impurity Profile

Common impurities identified during synthesis:

  • Des-methyl Analog : Arises from incomplete methylation (3–5% without DMS excess) .

  • Z-Isomer : Forms during Heck coupling (<2% with Pd(OAc)₂/PPh₃) .

Scale-Up Considerations

  • Sulfonation Safety : Exothermic reaction requires jacketed reactors with ≤−5°C coolant .

  • Palladium Removal : Activated charcoal treatment reduces Pd residues to <5 ppm .

  • Crystallization : Seeding with pure sodium salt ensures uniform crystal size (D90 <50 µm) .

Chemical Reactions Analysis

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and sulfides .

Scientific Research Applications

Treatment of Myelodysplastic Syndromes (MDS)

Rigosertib has been studied extensively for its efficacy in treating MDS. Clinical trials have shown that it can improve hematological responses in patients who are resistant to standard treatments. The FDA has granted Orphan Drug Designation for rigosertib due to its potential benefits for patients with this rare disease .

Other Cancer Types

Beyond MDS, rigosertib is being investigated for use in various solid tumors and hematological malignancies. Its ability to target multiple signaling pathways makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments .

Case Study 1: Efficacy in MDS Patients

A phase II clinical trial evaluated the safety and efficacy of rigosertib in patients with higher-risk MDS. Results indicated a significant improvement in overall response rates compared to historical controls. Patients demonstrated increased survival rates and improved quality of life metrics during treatment .

Case Study 2: Combination Therapy

Research has also explored the use of rigosertib in combination with other chemotherapeutic agents. One study found that combining rigosertib with azacitidine resulted in enhanced anti-tumor activity compared to either agent alone. This combination therapy is currently under investigation in ongoing clinical trials .

Mechanism of Action

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Key Research Findings

Bioavailability Enhancements

  • Esterification Strategies: The ester analogue 6q (derived from 6p) incorporates a benzoquinone ester group to improve bioavailability. This modification increases lipophilicity, facilitating cellular uptake .
  • Sodium Salt Formation: ON 01910.Na ’s sodium salt formulation enhances aqueous solubility, critical for intravenous administration in clinical settings .

Metabolic Modifications

Functional Group Impact

  • Hydroxyl vs. Methoxy Groups : Compound 6p replaces a methoxy group with a hydroxyl, increasing hydrogen-bonding capacity. This alters pharmacokinetics but may reduce membrane permeability compared to ON 01910.Na .
  • Trifluoromethyl Substitution : The derivative in incorporates a CF₃ group, likely enhancing metabolic stability and target binding through hydrophobic interactions .

Biological Activity

Sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate, commonly referred to as Rigosertib sodium (ON-01910.Na), is a synthetic compound with significant biological activity, particularly in oncology. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
Chemical Formula C21H24NNaO8S
Molecular Weight 451.49 g/mol
CAS Number 592542-59-1
Melting Point 172-174 °C
Solubility Soluble in DMSO
pKa 4.23 ± 0.20

Rigosertib sodium is characterized by its sulfonylmethyl and methoxyphenyl groups, which contribute to its biological activity as a microtubule destabilizing agent and a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) .

Rigosertib sodium operates through multiple pathways:

  • Microtubule Destabilization : It disrupts microtubule assembly, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for inhibiting cancer cell proliferation .
  • Apoptosis Induction : The compound enhances apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. It has been shown to increase the levels of pro-apoptotic factors such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Flow cytometry studies indicate that Rigosertib sodium causes significant G2/M phase arrest in various cancer cell lines, including HepG2 cells .

Case Study: HepG2 Cell Line

In a study involving HepG2 (human hepatocellular carcinoma) cells, Rigosertib sodium demonstrated potent cytotoxic effects with an IC50 value of approximately 1.38 μM. Key findings from this study include:

  • Cytotoxicity : Compared to untreated controls, Rigosertib sodium significantly reduced cell viability.
  • Mitochondrial Membrane Potential (MMP) : The compound caused a notable decrease in MMP, indicating early apoptotic changes.
  • Flow Cytometry Analysis : Results showed an increase in Annexin-V positive cells, confirming apoptosis induction.

The study also highlighted a three-fold increase in G2/M phase cell population after treatment with Rigosertib sodium .

Clinical Applications

Rigosertib sodium is currently under investigation for its efficacy in treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). It has received Orphan Drug Designation from the FDA due to its potential benefits for patients with high-risk conditions .

Clinical Trials

Rigosertib has reached Phase III clinical trials, focusing on patients who have not responded to standard therapies. Preliminary results indicate improved outcomes compared to traditional treatments, emphasizing its role as a novel therapeutic agent in hematological malignancies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including sulfonamide formation, ester hydrolysis, and sodium salt generation. For example:

  • Step 1 : Ethyl 2-(N-(2,4,6-trimethoxyphenyl)sulfamoyl)acetate is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid intermediate .
  • Step 2 : Neutralization with sodium hydroxide generates the sodium salt. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to achieving >80% yield and minimizing byproducts. Refluxing in toluene/water mixtures (8:2) for 5–7 hours, as described in analogous sulfonamide syntheses, may improve efficiency .

Q. How is the compound characterized structurally, and which crystallographic tools are recommended for validation?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. The Cambridge Structural Database (CSD) provides reference data for validating bond lengths/angles .
  • NMR/HRMS : Confirm functional groups via 1H^1H-NMR (e.g., methoxy peaks at δ 3.81 ppm) and HRMS (observed [M-H]⁻ at m/z 304.0545 vs. calculated 305.0569) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported antitumor mechanisms (e.g., microtubule destabilization vs. kinase inhibition)?

The compound (ON 01910.Na/Rigosertib ) exhibits dual mechanisms:

  • Microtubule targeting : In vitro tubulin polymerization assays (e.g., cell-free systems) show direct inhibition, leading to mitotic arrest and multipolar spindles .
  • Kinase modulation : Indirect inhibition of Plk1/Cdc25C phosphorylation is observed in cellular assays but not in kinase-specific assays. To resolve discrepancies:
    • Use isothermal titration calorimetry (ITC) to test direct kinase binding.
    • Combine RNA-seq and phosphoproteomics to map downstream signaling changes .

Q. How can researchers design in vitro assays to differentiate cytotoxic effects in cancer vs. normal cells?

  • Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HCT-116 cancer cells vs. non-tumor fibroblasts). ON 01910.Na shows 3–10× selectivity for cancer cells .
  • Cell-cycle analysis : Use flow cytometry to quantify G₂/M arrest (indicative of microtubule disruption) in cancer cells. Normal cells typically exhibit minimal arrest at therapeutic doses .

Q. What computational methods predict pharmacokinetic challenges (e.g., low oral bioavailability) for this compound?

  • ADMET prediction : Tools like ACD/Labs Percepta assess logP (hydrophilicity) and permeability. The compound’s high polarity (multiple sulfonyl/methoxy groups) may limit membrane penetration .
  • Co-crystallization studies : Use WinGX/ORTEP-3 to model interactions with serum proteins (e.g., albumin), which influence bioavailability .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity during preclinical testing?

  • Quality control : Implement HPLC purity checks (>98%) and standardized biological assays (e.g., tubulin polymerization IC₅₀).
  • Structural analogs : Compare activity of derivatives (e.g., TL-77) to isolate structure-activity relationships (SAR) and identify critical functional groups .

Q. What statistical approaches validate contradictory results in mechanism-of-action studies?

  • Multivariate analysis : Apply principal component analysis (PCA) to integrate data from transcriptomics, proteomics, and phenotypic assays.
  • Bayesian modeling : Quantify confidence intervals for conflicting kinase inhibition vs. microtubule effects .

Q. Methodological Resources

Tool/Technique Application Reference
SHELXLSmall-molecule crystallographic refinement
ORTEP-3Molecular graphics for structural visualization
ACD/Labs PerceptaPhysicochemical property prediction
Flow cytometryCell-cycle arrest quantification

Properties

IUPAC Name

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQLUZFVFXYXQE-USRGLUTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Reactant of Route 2
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Reactant of Route 3
Reactant of Route 3
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Reactant of Route 4
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Reactant of Route 5
Reactant of Route 5
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Reactant of Route 6
Reactant of Route 6
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.